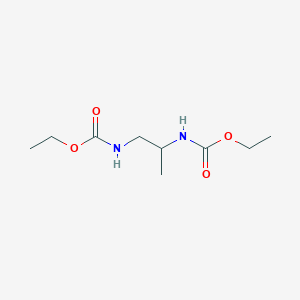![molecular formula C18H21NOS B4967931 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine, also known as MPTP, is a chemical compound that has been widely studied for its effects on the central nervous system. MPTP is a potent neurotoxin that has been shown to selectively destroy dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and animals.
Mecanismo De Acción
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine on the brain have been extensively studied. 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine production and the development of Parkinson's disease-like symptoms. 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has several advantages as a tool for studying Parkinson's disease in the laboratory. It is a potent and selective neurotoxin that can be used to induce Parkinson's disease-like symptoms in animals. However, 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine also has several limitations, including the fact that it does not replicate the slow and progressive nature of Parkinson's disease in humans, and that it does not accurately reflect the complex genetic and environmental factors that contribute to the development of the disease.
Direcciones Futuras
There are several future directions for research on 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine and its role in Parkinson's disease. One area of focus is the development of new therapies that target the underlying mechanisms of 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine-induced neurotoxicity. Another area of focus is the development of new animal models that more accurately replicate the slow and progressive nature of Parkinson's disease in humans. Additionally, further research is needed to understand the complex genetic and environmental factors that contribute to the development of Parkinson's disease, and to identify new targets for therapeutic intervention.
Métodos De Síntesis
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine can be synthesized using a variety of methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine) with thionyl chloride and 4-methyl-5-phenyl-2-thiophenecarboxylic acid. The resulting product is then purified using chromatography techniques to obtain pure 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine.
Aplicaciones Científicas De Investigación
3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new therapies for the disease. 3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has been shown to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to a loss of dopamine production and the development of Parkinson's disease-like symptoms.
Propiedades
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-7-6-10-19(12-13)18(20)16-11-14(2)17(21-16)15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSCQKCEPACGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5-phenylthiophen-2-yl)(3-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B4967916.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4967919.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)